3-Bromo-1-butyne
Overview
Description
3-Bromo-1-butyne is a halogenated alkyne, a class of organic compounds characterized by a carbon-carbon triple bond and a bromine atom attached to one of the carbon atoms in the chain. This compound is of interest in organic synthesis due to its reactivity, which allows it to participate in various chemical transformations, leading to the formation of more complex molecules.
Synthesis Analysis
The synthesis of 3-Bromo-1-butyne and related compounds has been explored in several studies. For instance, a method for synthesizing unsymmetrical buta-1,3-diynes, which are closely related to 3-Bromo-1-butyne, involves a cross-coupling reaction of terminal alkynes with 1-bromoalkynes using copper(I) iodide as a catalyst . Additionally, improved synthetic routes for 1-bromo-3-buten-2-one, a compound that can be used as a building block for further synthesis, have been developed, highlighting the versatility of brominated alkynes in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-butyne and its isomers has been studied using various techniques. For example, an electron diffraction study on the structure and conformational composition of 1-bromo-3-methyl-2-butene provides insights into the geometrical parameters of brominated alkenes, which can be extrapolated to understand the structure of 3-Bromo-1-butyne . Additionally, the vibrational spectra and molecular structure of organic azides derived from bromoalkynes have been investigated, further contributing to the understanding of the molecular structure of brominated alkynes .
Chemical Reactions Analysis
Brominated alkynes, such as 3-Bromo-1-butyne, are reactive intermediates that can undergo various chemical reactions. For instance, bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes has been used to construct naphthalene motifs, demonstrating the potential of brominated alkynes in cyclization reactions . Moreover, the selective bromination of anilines, phenols, and α-bromination of alkanones using a new brominating agent shows the utility of brominated compounds in selective functionalization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-butyne can be inferred from studies on similar brominated compounds. The effects of deuterium substitution on the rates of solvolysis reactions of 3-halo-3-methyl-1-butynes provide insights into the reactivity and stability of brominated alkynes . Furthermore, photoelectron-photoion coincidence studies on bromobutyne isomers, including 3-bromo-1-butyne, offer valuable information on the energetics and dissociation behavior of these compounds .
Scientific Research Applications
1. Photoionization Studies
A study by Bodi and Hemberger (2014) explored the photoionization of 3-bromo-1-butyne, among other isomers. This research focused on the dissociative photoionization channel, specifically the loss of bromine. The findings suggest that 3-bromo-1-butyne cations are not metastable and form specific ions upon losing bromine. The study provided insights into the internal energy distributions and the energetics of the samples, contributing significantly to the understanding of photoionization processes in such compounds (Bodi & Hemberger, 2014).
2. Chemical Synthesis and Reactions
Another study highlighted the use of 3-bromo-1-butyne in the synthesis of various chemical compounds. The research by Iyoda et al. (1989) demonstrated the conversion of 3-bromo-1-butyne into α-allenic alcohols, which further facilitated the synthesis of novel 1,3-butadiene derivatives. This process underlines the importance of 3-bromo-1-butyne in organic synthesis, particularly in the formation of complex organic molecules (Iyoda et al., 1989).
3. Spectroscopic Analysis
Research by Miller et al. (2005) utilized 3-bromo-1-butyne in studies related to the dissociation channels of the 1-buten-2-yl radical. Their work involved the photodissociation of 3-bromo-1-butyne and analyzing the resulting radicals and products. This study contributes to the understanding of unimolecular reaction dynamics and the spectroscopic properties of such radicals, which is crucial in fields like astrochemistry and combustion (Miller et al., 2005).
Safety And Hazards
3-Bromo-1-butyne may cause eye and skin irritation. It may be harmful if inhaled or absorbed through the skin . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-bromobut-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVGTWBTIEAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449088 | |
Record name | 3-bromobut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-butyne | |
CAS RN |
18668-72-9 | |
Record name | 3-bromobut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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